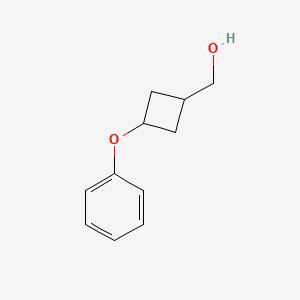
(3-Phenoxycyclobutyl)methanol
Übersicht
Beschreibung
(3-Phenoxycyclobutyl)methanol, also known as 3-PCBM, is a versatile chemical compound that has been widely used in various scientific research applications. It is a cyclic ether that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(3-Phenoxycyclobutyl)methanol has been studied for its potential applications in various scientific research areas. It has been used as a substrate for the study of enzyme kinetics, as well as a reagent in the synthesis of a variety of organic compounds. It has also been used in the study of the effects of various drugs on the central nervous system, as well as in the study of the effects of various environmental pollutants on the human body.
Wirkmechanismus
The mechanism of action of (3-Phenoxycyclobutyl)methanol is not well understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the body. This inhibition may be responsible for the biochemical and physiological effects of (3-Phenoxycyclobutyl)methanol.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (3-Phenoxycyclobutyl)methanol are not well understood. However, it has been suggested that it may have antioxidant and anti-inflammatory effects, as well as the ability to protect cells from damage caused by oxidative stress. It has also been suggested that it may have anti-cancer effects, though further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Phenoxycyclobutyl)methanol has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available chemical compound, and it is relatively stable in aqueous solutions. It also has a low toxicity, making it safer to use in experiments than many other compounds. However, it has several limitations as well. It is not very soluble in organic solvents, making it difficult to use in certain experiments. It is also not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of (3-Phenoxycyclobutyl)methanol. One area of research is the potential for using it as an antioxidant or anti-inflammatory agent. Another potential area of research is the potential for using it as an inhibitor of cytochrome P450 enzymes, which could be useful in the study of the effects of various drugs and toxins on the body. Finally, further research could be done to investigate the potential anti-cancer effects of (3-Phenoxycyclobutyl)methanol, as well as its potential for use in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
(3-phenoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-8-9-6-11(7-9)13-10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORXCKWCCCENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Phenoxycyclobutyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



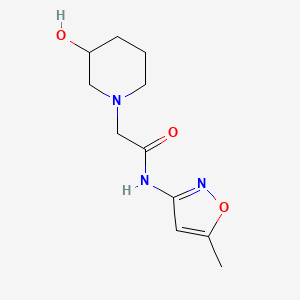
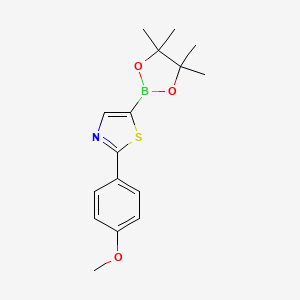
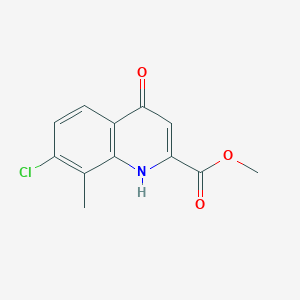
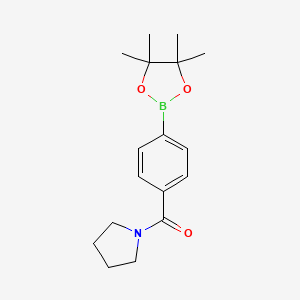
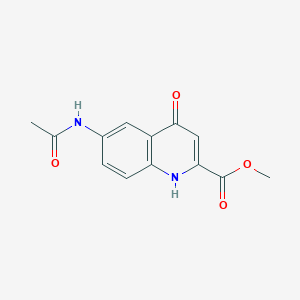
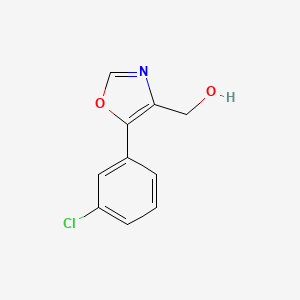
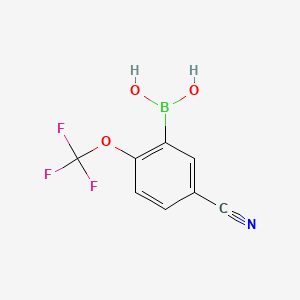
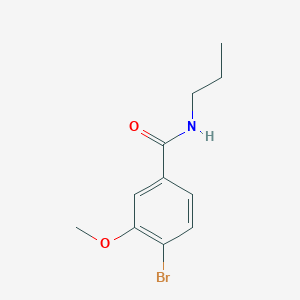
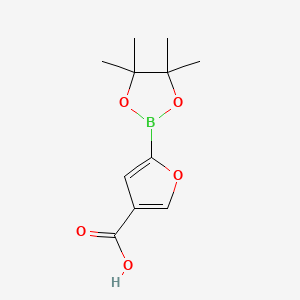
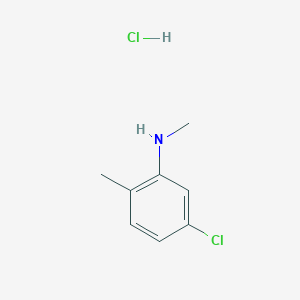
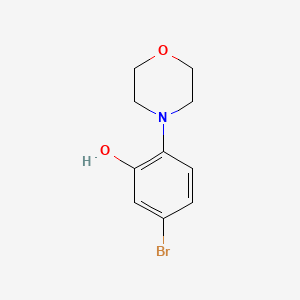
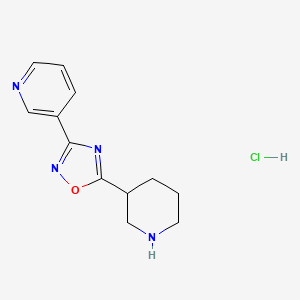
![Boc-S-[2-(4-pyridyl)ethyl]-DL-penicillamine](/img/structure/B1462902.png)
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)